3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate
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Overview
Description
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is a chemical compound with a complex structure that includes a naphthalene ring, an ester group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(naphthalen-2-yl)-3-oxopropanoic acid with phenyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Similar structure but with a methyl group instead of a phenyl group.
3-(Naphthalen-2-yl)-3-oxopropionic acid: The acid form of the compound.
3-(Naphthalen-2-yl)-3-oxopropionic acid ethyl ester: An ethyl ester derivative.
Uniqueness
3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate is unique due to its combination of a naphthalene ring, ester group, and phenyl group, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds .
Properties
CAS No. |
21601-82-1 |
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Molecular Formula |
C19H13O4- |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-naphthalen-2-yloxy-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C19H14O4/c20-18(21)17(14-7-2-1-3-8-14)19(22)23-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,(H,20,21)/p-1 |
InChI Key |
QPVAVQYXWABJQO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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